molecular formula C13H25N3 B15050363 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](heptyl)amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](heptyl)amine

Cat. No.: B15050363
M. Wt: 223.36 g/mol
InChI Key: SHEQOUBDZDUZNY-UHFFFAOYSA-N
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Description

(1,5-dimethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a heptyl group attached to the nitrogen atom and a dimethylpyrazole moiety. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the alkylation of 1,5-dimethylpyrazole with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

(1,5-dimethyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(1,5-dimethyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

(1,5-dimethyl-1H-pyrazol-4-yl)methylamine can be compared with other pyrazole derivatives, such as:

The uniqueness of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H25N3

Molecular Weight

223.36 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]heptan-1-amine

InChI

InChI=1S/C13H25N3/c1-4-5-6-7-8-9-14-10-13-11-15-16(3)12(13)2/h11,14H,4-10H2,1-3H3

InChI Key

SHEQOUBDZDUZNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=C(N(N=C1)C)C

Origin of Product

United States

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